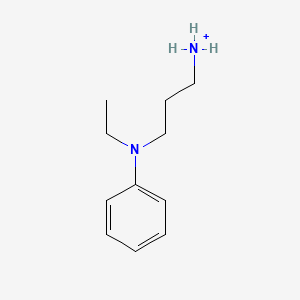

3-(N-ethylanilino)propylazanium

Beschreibung

Significance of Aryl- and Alkyl-Substituted Amines in Contemporary Organic and Medicinal Chemistry

Amines, organic compounds derived from ammonia (B1221849), are fundamental to modern chemistry. ncert.nic.inteachy.ailibretexts.org They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. amerigoscientific.comnih.govbritannica.com The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that dictate their extensive reactivity. nih.govnumberanalytics.comnewworldencyclopedia.org

In organic synthesis, amines are versatile building blocks and intermediates for producing a vast array of more complex molecules, including pharmaceuticals, polymers, dyes, and agrochemicals. amerigoscientific.comijrpr.com The development of methods for their synthesis has evolved from classical approaches like reductive amination and nucleophilic substitution to advanced, efficient strategies such as transition metal-catalyzed reactions. ijrpr.comwikipedia.org

In medicinal chemistry, the amine functional group is one of the most common found in drug molecules. auburn.edu Its ability to form salts often enhances water solubility, which is crucial for drug delivery. auburn.edu Furthermore, the protonated form of an amine can provide a positive charge (cationic center) necessary for binding to biological targets like enzymes and receptors. auburn.edu Many biologically active compounds, including hormones, alkaloids, vitamins, and neurotransmitters, contain amine structures. ncert.nic.innih.gov Synthetic amines are integral to a wide range of medicines, such as anesthetics, antihistamines, and antidepressants. ncert.nic.in

Structural Context and Relevance within Aminopropylated Phenylamine Systems

N-(3-aminopropyl)-N-ethyl-N-phenylamine is a tertiary amine featuring both aryl (phenyl) and alkyl (ethyl, aminopropyl) groups attached to one of the nitrogen atoms. cymitquimica.com Its structure is characterized by a phenylamine core that is substituted with an ethyl group and an aminopropyl chain. This specific arrangement places it within the family of aminopropylated phenylamine systems.

The key structural features are:

A Tertiary Aniline-type Nitrogen: The nitrogen atom bonded to the phenyl ring is tertiary, which influences its electronic properties and reactivity. Aryl groups tend to diminish the basicity of the amine compared to alkylamines because the lone pair of electrons can be delocalized into the aromatic ring. libretexts.orgnewworldencyclopedia.orgyoutube.com

A Primary Aliphatic Amine: The terminal amino group (-NH₂) at the end of the propyl chain is a primary amine, which is typically more reactive and basic than the tertiary aromatic amine. numberanalytics.com

A Propyl Linker: The three-carbon (propyl) chain acts as a flexible spacer between the two nitrogen centers.

Compounds containing aminopropyl fragments are subjects of research due to their presence in biologically active molecules used in the development of various therapeutic agents. researchgate.net The synthesis of related structures, such as N,N'-bis(3-aminopropyl)ethylenediamine, is an area of industrial interest, highlighting the utility of the aminopropyl moiety in chemical production. google.com The study of such molecules often involves their use as intermediates for creating more complex heterocyclic compounds with potential applications in materials science or as biologically active agents. gla.ac.uk

Historical Context of Amines in Scientific Inquiry

The study of amines dates back to the origins of organic chemistry, with their initial recognition as derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. ncert.nic.innumberanalytics.com Historically, aromatic amines like aniline (B41778) were obtained from coal tar, but modern production relies on the synthesis from hydrocarbons like benzene (B151609). britannica.com

The development of synthetic methodologies has been crucial to the advancement of amine chemistry. Early methods included the reaction of ammonia with alcohols at high temperatures or with alkyl halides. britannica.comwikipedia.org A significant advancement was the reduction of nitro compounds, which provides a clean route to primary amines, especially aromatic ones. britannica.com Other foundational reactions include the formation of imines from amines and carbonyl compounds, and their subsequent reduction (reductive amination), which remains a cornerstone of C-N bond formation in the pharmaceutical industry. numberanalytics.comacs.org The Hinsberg reaction, using sulfonyl chlorides, was developed as a classical chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.org The evolution of these synthetic tools has enabled chemists to prepare a vast diversity of amine structures with high precision. ijrpr.com

Scope of Academic Research on N-(3-aminopropyl)-N-ethyl-N-phenylamine and Analogues

Academic and industrial interest in N-(3-aminopropyl)-N-ethyl-N-phenylamine appears to be primarily as a specialized chemical intermediate for research and development purposes. cymitquimica.comscbt.com Its bifunctional nature, possessing two distinct amine groups, makes it a valuable precursor in organic synthesis.

Research involving analogous structures provides insight into its potential applications:

Synthesis of Complex Molecules: Analogues such as N-(3-aminopropyl)-N-methylaniline serve as related building blocks in chemical synthesis. chemspider.com

Precursors to Biologically Active Compounds: Research on other N-(3-aminopropyl) derivatives, like N-(3-aminopropyl)cytisine, has been conducted to create new compounds with potential biological activities by leveraging the aminopropyl fragment. researchgate.net

Formation of Heterocycles: Primary amines are known to react with various electrophiles to construct N-heterocyclic cations, which are scaffolds of interest due to their potential affinity for DNA. gla.ac.uk The primary amine in N-(3-aminopropyl)-N-ethyl-N-phenylamine could be used for similar synthetic strategies.

Data Tables

Table 1: Chemical Properties of N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Property | Value | Source(s) |

| CAS Number | 53606-48-7 | cymitquimica.comscbt.com |

| Molecular Formula | C₁₁H₁₈N₂ | cymitquimica.comscbt.com |

| Molecular Weight | 178.274 g/mol | cymitquimica.comscbt.com |

| Synonyms | N-Ethyl-N-phenyl-propane-1,3-diamine, N-(3-aminopropyl)-N-ethylaniline, N1-ethyl-N1-phenylpropane-1,3-diamine | cymitquimica.com |

| InChI Key | GHGKUGQRRXYXEJ-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Comparison of N-(3-aminopropyl)-N-ethyl-N-phenylamine and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| N-(3-aminopropyl)-N-ethyl-N-phenylamine | C₁₁H₁₈N₂ | 178.274 | N-ethyl and N-phenyl substitution on the same nitrogen. cymitquimica.comscbt.com |

| N-(3-aminopropyl)-N-methylaniline | C₁₀H₁₆N₂ | 164.25 | Contains a methyl group instead of an ethyl group. chemspider.com |

| N-ethyl-N-phenylamine | C₈H₁₁N | 121.182 | Lacks the aminopropyl chain. chemsynthesis.com |

| N-ethyl-3-phenylpropylamine | C₁₁H₁₇N | 163.26 | Phenyl group is on the propyl chain, not directly on a nitrogen. nih.gov |

Eigenschaften

IUPAC Name |

3-(N-ethylanilino)propylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGKUGQRRXYXEJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC[NH3+])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427051 | |

| Record name | ZINC02556274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-48-7 | |

| Record name | ZINC02556274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of Aminopropylphenylamine Compounds

Nucleophilic Reactivity of Amine Moieties

The nucleophilicity of the amine groups in N-(3-aminopropyl)-N-ethyl-N-phenylamine is a central aspect of its chemical behavior. Both the primary and tertiary amines can act as nucleophiles, but their reactivity is modulated by electronic and steric factors, as well as the reaction environment.

Alpha-Nucleophile Effects and Brønsted Type-Plots

The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) bearing a lone pair of electrons. nih.govlibretexts.org This phenomenon often leads to a positive deviation from the Brønsted-type correlation, which relates the logarithm of the rate constant of a reaction to the pKa of the nucleophile. For a series of similar nucleophiles, a linear Brønsted-type plot is typically expected.

In the case of N-(3-aminopropyl)-N-ethyl-N-phenylamine, neither of the nitrogen atoms has an adjacent heteroatom with a lone pair, so a classical alpha-effect is not anticipated. However, the presence of two amine groups within the same molecule can lead to complex reactivity patterns. The primary amine is generally expected to be more basic and a stronger nucleophile than the tertiary aromatic amine. The phenyl group on the tertiary amine delocalizes the nitrogen's lone pair, reducing its availability for donation.

A hypothetical Brønsted-type plot for the reaction of a series of N-substituted aminopropylphenylamines with an electrophile would likely show that the reaction rate increases with the basicity of the primary amine. However, deviations from linearity could occur if the reaction mechanism changes or if there are significant steric influences. nih.govresearchgate.net

Steric and Electronic Influences on Nucleophilicity

The nucleophilic character of the two amine groups in N-(3-aminopropyl)-N-ethyl-N-phenylamine is significantly influenced by steric and electronic effects.

Electronic Effects:

The primary amine (-NH2) at the terminus of the propyl chain is an aliphatic amine. Its lone pair of electrons is localized, making it a relatively strong nucleophile and base.

Steric Effects:

The primary amine is relatively unhindered, allowing for easier access by electrophiles.

The tertiary amine is sterically more hindered due to the presence of the ethyl group and the bulky phenyl group. This steric bulk can impede its approach to a reaction center, further reducing its reactivity as a nucleophile. researchgate.netmdpi.com

The interplay of these effects generally results in the primary amine being the more reactive nucleophilic center in most reactions.

Table 1: Comparison of Factors Influencing Nucleophilicity of Amine Groups in N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Feature | Primary Amine (-NH2) | Tertiary Amine (-N(Et)Ph) |

| Electronic Effect | Localized lone pair, strong nucleophile | Delocalized lone pair (resonance with phenyl ring), weak nucleophile |

| Steric Hindrance | Low | High (due to ethyl and phenyl groups) |

| Relative Basicity | Higher | Lower |

| Predicted Reactivity | More reactive | Less reactive |

Hydrogen Bonding Interactions in Reaction Pathways

Hydrogen bonding can play a crucial role in the reaction pathways of N-(3-aminopropyl)-N-ethyl-N-phenylamine. youtube.com The primary amine, with its two N-H protons, can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. The tertiary amine can only act as a hydrogen bond acceptor.

In protic solvents, the amine groups will be solvated through hydrogen bonds. This solvation can influence their nucleophilicity. While hydrogen bonding to the lone pair can decrease nucleophilicity by lowering the energy of the ground state, hydrogen bonding of the N-H protons to a solvent or a reactant can enhance reactivity in certain mechanisms. For instance, in reactions where proton transfer is part of the rate-determining step, the ability of the primary amine to donate a proton via hydrogen bonding can stabilize the transition state. youtube.com

Functional Group Transformations and Derivatization Mechanisms

The primary and tertiary amine groups of N-(3-aminopropyl)-N-ethyl-N-phenylamine can undergo a variety of functional group transformations and derivatization reactions. The selectivity of these reactions often depends on the reagents and conditions used.

Mechanisms of Amine Derivatization

Derivatization of amines is a common strategy in analytical chemistry to enhance detection or to alter the chemical properties of a molecule. researchgate.net

Acylation: The primary amine of N-(3-aminopropyl)-N-ethyl-N-phenylamine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic primary amine will react preferentially over the sterically hindered and less nucleophilic tertiary amine. nih.gov

Alkylation: While the primary amine can be further alkylated, controlling the degree of alkylation can be challenging. The tertiary amine can also undergo alkylation to form a quaternary ammonium (B1175870) salt.

Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. researchgate.net

Derivatization with specific reagents: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are used to derivatize primary and secondary amines for analytical purposes, such as in chromatography. libretexts.org The reaction with the primary amine of the target compound would proceed via nucleophilic attack on the carbonyl carbon of FMOC-Cl.

Table 2: Common Derivatization Reactions for N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Reagent | Reactive Site | Product Type |

| Acyl Chloride (R-COCl) | Primary Amine | Amide |

| Alkyl Halide (R-X) | Primary or Tertiary Amine | Secondary/Tertiary Amine or Quaternary Ammonium Salt |

| Aldehyde (R-CHO) | Primary Amine | Imine (Schiff Base) |

| FMOC-Cl | Primary Amine | Fluorenylmethyloxycarbonyl-protected amine |

Conjugation Reactions (e.g., Glutathione-Mediated)

In biological systems, xenobiotics are often detoxified through conjugation reactions. Glutathione (B108866) (GSH) conjugation is a major pathway for the elimination of electrophilic compounds. nih.govxcode.lifenumberanalytics.com While N-(3-aminopropyl)-N-ethyl-N-phenylamine itself is a nucleophile, its metabolites could potentially be electrophilic and undergo GSH conjugation.

For example, if the aromatic ring of the phenyl group undergoes metabolic oxidation to form an electrophilic epoxide or quinone-imine intermediate, these reactive species could then be conjugated with the nucleophilic thiol group of glutathione. This reaction is often catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net The resulting glutathione conjugate is more water-soluble and can be more readily excreted from the body. youtube.comxcode.life This represents a plausible detoxification pathway for metabolites of N-(3-aminopropyl)-N-ethyl-N-phenylamine.

Aromatic Nucleophilic Substitution Mechanisms in Related Systems

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions typically require an electron-deficient aromatic ring. masterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. wikipedia.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The phenyl group of N-(3-aminopropyl)-N-ethyl-N-phenylamine is substituted with an N-ethyl-N-(3-aminopropyl) group, which is an electron-donating group. This inherent electron-donating nature makes the benzene (B151609) ring electron-rich and thus, not susceptible to direct nucleophilic attack. For N-(3-aminopropyl)-N-ethyl-N-phenylamine to participate in a nucleophilic aromatic substitution reaction, the phenyl ring would need to be activated by the presence of potent electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups.

The primary mechanisms for SNAr reactions are the addition-elimination and the benzyne (B1209423) mechanisms.

Addition-Elimination Mechanism: This is the most common pathway for SNAr reactions. wikipedia.org It involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The presence of electron-withdrawing groups at the ortho and para positions is crucial for the stabilization of this intermediate. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

| Step | Description | Key Features |

| 1 | Nucleophilic Attack | Formation of a Meisenheimer complex. |

| 2 | Leaving Group Departure | Restoration of aromaticity. |

| Overall | Substitution | Requires an activated aromatic ring. |

Benzyne Mechanism: This mechanism occurs under forcing conditions, typically with a very strong base, and does not necessitate the presence of electron-withdrawing groups. It proceeds through a highly reactive benzyne intermediate.

While direct SNAr on the unsubstituted phenyl ring of N-(3-aminopropyl)-N-ethyl-N-phenylamine is unlikely, the primary amine group of the aminopropyl side chain can act as a nucleophile in other reactions. For instance, it can react with activated aryl halides in an SNAr reaction. nih.gov

Degradation Pathways and Product Formation of Amines in Chemical Systems

The degradation of amines is a significant consideration in various industrial applications and environmental contexts. Degradation can be initiated by heat, light, or chemical reagents, leading to the formation of a variety of products. researchgate.netresearchgate.net For a molecule like N-(3-aminopropyl)-N-ethyl-N-phenylamine, degradation can occur at several points in the structure. The primary modes of degradation for such amines are thermal degradation and oxidative degradation.

Thermal Degradation: In the absence of oxygen, heating can lead to the cleavage of C-N and C-C bonds. For N-(3-aminopropyl)-N-ethyl-N-phenylamine, the weaker bonds are likely to be the C-N bonds. Thermal decomposition of aniline (B41778), a related primary aromatic amine, has been studied, and it is known to be relatively stable, with decomposition occurring at high temperatures. pku.edu.cn However, the presence of the alkyl substituents in N-(3-aminopropyl)-N-ethyl-N-phenylamine could lower its thermal stability. Plausible thermal degradation pathways could involve:

Dealkylation: The cleavage of the ethyl or the aminopropyl group from the tertiary nitrogen atom.

Homolytic Cleavage: At very high temperatures, the bonds could break homolytically to form radical species.

Oxidative Degradation: In the presence of oxygen or other oxidizing agents, amines are more susceptible to degradation. ntnu.no The tertiary amine of the aniline moiety and the primary amine of the propyl chain are both potential sites for oxidation.

N-Dealkylation: Oxidative N-dealkylation is a common degradation pathway for tertiary amines. mdpi.com This process can lead to the formation of N-(3-aminopropyl)aniline and acetaldehyde (B116499) from the removal of the ethyl group, or N-ethylaniline and 3-aminopropionaldehyde from the cleavage of the aminopropyl group.

Oxidation of the Aromatic Ring: The electron-rich phenyl ring can be susceptible to oxidation, leading to the formation of phenolic compounds or ring-opened products.

Formation of Amine Oxides: The tertiary nitrogen atom can be oxidized to form an N-oxide.

Reactions involving the Primary Amine: The primary amine group can undergo oxidation to form imines, nitriles, or undergo reactions leading to the formation of larger condensed products.

The degradation of aromatic amines is a complex process that can lead to a multitude of products. nih.gov The specific products formed will depend on the reaction conditions, including temperature, the presence of oxygen, and other chemical species in the system. nih.gov

| Degradation Type | Potential Reaction | Likely Products |

| Thermal | Dealkylation | N-(3-aminopropyl)aniline, Ethylene, N-ethylaniline, Propyleneimine |

| Oxidative | N-Dealkylation | N-(3-aminopropyl)aniline, Acetaldehyde, N-ethylaniline, 3-Aminopropionaldehyde |

| Oxidative | Ring Oxidation | Phenolic derivatives, Ring-opened products |

| Oxidative | N-Oxidation | N-(3-aminopropyl)-N-ethyl-N-phenylamine-N-oxide |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of N-(3-aminopropyl)-N-ethyl-N-phenylamine, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of N-(3-aminopropyl)-N-ethyl-N-phenylamine. Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus in the molecule, with their chemical shifts, multiplicities (splitting patterns), and integration values confirming the connectivity of atoms.

In a typical ¹H NMR spectrum, the protons of the ethyl group would appear as a quartet (for the -CH₂- group adjacent to the methyl) and a triplet (for the terminal -CH₃ group). docbrown.info The propyl chain protons would exhibit more complex splitting patterns due to their proximity to two different nitrogen environments. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 6.5-8.0 ppm). The primary amine (-NH₂) protons and the protons on the carbon adjacent to it would also give characteristic signals. docbrown.infochemicalbook.com

¹³C NMR spectroscopy provides complementary information, showing distinct peaks for each carbon atom in a unique electronic environment. rsc.orgchemicalbook.com The aromatic carbons would resonate at lower field (δ 100-150 ppm), while the aliphatic carbons of the ethyl and propyl chains would appear at higher field. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (aromatic) | 6.6 - 7.3 | Multiplet |

| N-CH₂ -CH₂-CH₂-NH₂ (propyl) | 3.2 - 3.4 | Triplet |

| -CH₂-CH₂ -CH₂- (propyl) | 1.6 - 1.8 | Multiplet |

| -CH₂-CH₂-CH₂ -NH₂ (propyl) | 2.7 - 2.9 | Triplet |

| NH₂ (primary amine) | 1.0 - 2.5 | Broad Singlet |

| N-CH₂ -CH₃ (ethyl) | 3.3 - 3.5 | Quartet |

| -CH₂-CH₃ (ethyl) | 1.1 - 1.3 | Triplet |

Note: Predicted values are based on general principles of NMR spectroscopy for amines and related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. For N-(3-aminopropyl)-N-ethyl-N-phenylamine, key vibrational bands would confirm the presence of its primary and tertiary amine groups, aliphatic chains, and aromatic ring.

The IR spectrum would be expected to show:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching), which are generally weaker and sharper than O-H bands. youtube.comwikieducator.org

N-H Bending: A bending vibration (scissoring) for the primary amine is expected between 1560 and 1640 cm⁻¹. youtube.comwikieducator.org

C-N Stretching: The stretching of the C-N bonds for both the aliphatic and aromatic amines will appear in the 1020-1335 cm⁻¹ range. Aromatic C-N stretches are typically stronger and appear at higher wavenumbers (1250-1335 cm⁻¹) compared to aliphatic ones (1020-1250 cm⁻¹). wikieducator.org

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Raman spectroscopy provides complementary data, particularly for non-polar bonds, and can be useful for analyzing the molecule's interaction with surfaces. acs.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium-Weak |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1560 - 1640 | Medium |

| Primary/Secondary Amine | N-H Wag | 665 - 910 | Strong, Broad |

| Aromatic Tertiary Amine | C-N Stretch | 1250 - 1335 | Strong |

| Aliphatic Amines | C-N Stretch | 1020 - 1250 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak |

| Aliphatic Chains (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | Medium-Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. N-(3-aminopropyl)-N-ethyl-N-phenylamine contains a phenyl ring, which is a chromophore that absorbs UV light. The presence of the nitrogen atom's lone pair electrons conjugated with the ring system influences these transitions.

The expected electronic transitions include:

π → π* transitions: These are characteristic of the aromatic system and are typically strong. Benzene (B151609) itself shows absorptions around 180, 200, and 255 nm. wikipedia.org Substitution on the ring by the amino group (an auxochrome) can shift these bands to longer wavelengths (a bathochromic shift) and increase their intensity. researchgate.net

n → π* transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These are generally less intense than π → π* transitions. truman.edu

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. wikipedia.org

Table 3: Expected UV-Vis Absorption Bands for N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Phenyl Ring | ~200 - 220 |

| π → π (B-band) | Phenyl Ring | ~250 - 290 |

| n → π* | Phenyl-N | >290 |

Note: λ_max values are estimates based on data for aniline (B41778) and related N-alkylanilines. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of N-(3-aminopropyl)-N-ethyl-N-phenylamine and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₁₁H₁₈N₂, giving a monoisotopic mass of approximately 178.15 Da. scbt.com

In electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 178 would be observed. Due to the presence of two nitrogen atoms, this peak would conform to the "nitrogen rule," having an even nominal mass. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage), which are stabilized by the resulting radical cations. libretexts.org

Key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the tertiary amine, leading to a fragment at m/z 149.

Cleavage of the propyl chain, for instance, loss of an aminomethyl radical (•CH₂NH₂, 30 Da) to give a fragment at m/z 148.

Formation of the stable aniline ion (m/z 92 or 93) or related structures through rearrangements and further fragmentation. acs.orgacs.org

Table 4: Predicted Mass Spectrometry Fragments for N-(3-aminopropyl)-N-ethyl-N-phenylamine

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 178 | [C₁₁H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl group |

| 106 | [C₆H₅N(C₂H₅)]⁺ | Cleavage of C-C bond in propyl chain |

| 92/93 | [C₆H₅NH]/[C₆H₅NH₂]⁺ | Aniline fragment/ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Separation and Detection Strategies

Chromatographic methods are indispensable for the separation of N-(3-aminopropyl)-N-ethyl-N-phenylamine from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a standard technique for analyzing aromatic amines. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. docuchem.com The separation is based on the differential partitioning of the analyte between the two phases. Given its structure with both polar (amine) and non-polar (phenyl, alkyl chains) regions, N-(3-aminopropyl)-N-ethyl-N-phenylamine is well-suited for this technique.

For highly sensitive and selective quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.com This hyphenated technique combines the separation power of LC with the detection specificity of MS/MS. After chromatographic separation, the compound is ionized (e.g., by electrospray ionization, ESI) and subjected to two stages of mass filtering. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 179) is selected and fragmented, and one or more specific product ions are monitored for quantification, providing excellent sensitivity and minimizing matrix interference. oup.com This approach is widely used for determining trace levels of aromatic amines in various samples. nih.govresearchgate.net

Table 5: Typical Liquid Chromatography Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition |

| Technique | Reverse-Phase HPLC (RP-HPLC), LC-MS/MS |

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution (varying the percentage of A and B) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector (HPLC) | UV-Vis Diode Array Detector (DAD) |

| Detector (LC-MS/MS) | Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode) |

| MS/MS Transition | Precursor Ion [M+H]⁺ (m/z 179) → Product Ions (e.g., m/z 106, 92) |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a suitable technique for analyzing volatile and thermally stable compounds. While N-(3-aminopropyl)-N-ethyl-N-phenylamine may require derivatization to enhance its volatility, GC is a powerful tool for amine analysis in general. A significant challenge in the GC analysis of amines is their tendency to adsorb onto the column, leading to poor peak shape and reduced reproducibility. nih.govnih.gov To address this, specialized columns with basic deactivation or stationary phases designed for amines, such as the Agilent J&W CP-Volamine column, are often employed. nih.govresearchgate.net

A headspace GC-MS method has been developed for the determination of various amines in workplace air, demonstrating the utility of GC for trace-level amine analysis. baua.de For quantitative analysis, a Flame Ionization Detector (FID) is commonly used, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity for nitrogen-containing compounds. For unequivocal identification, coupling GC with a Mass Spectrometer (GC-MS) is the preferred approach. nih.gov

Development of Sensing Devices for Amine Detection

The demand for sensitive and reliable methods for analyzing volatile and biogenic amines has driven significant innovation in sensor technology. acs.orgnih.gov Novel materials and device architectures have enabled the creation of portable sensors utilizing various transduction methods, including colorimetric and chemiresistive approaches. acs.orgnih.govrsc.org These devices are designed to interact with amine compounds, producing a measurable signal that corresponds to the analyte's concentration. The development of sensor arrays, which utilize multiple sensing elements to generate a unique response pattern or "fingerprint" for each analyte, has greatly enhanced the discriminatory power of these technologies. acs.orgnih.gov

Colorimetric sensors offer a straightforward and often low-cost method for amine detection, relying on visual color changes as the primary output. whiterose.ac.uk These devices typically consist of chemically responsive dyes immobilized within or onto a solid matrix, forming a composite material. acs.orgnih.gov The interaction between the amine analyte and the dye molecules triggers a change in the dye's electronic properties, resulting in a visible color shift. acs.orgwhiterose.ac.uk

One advanced approach involves creating colorimetric sensor arrays (CSAs), where multiple different chemoresponsive pigments are printed onto a substrate. acs.org These arrays function as an "optoelectronic nose," generating a unique color-change pattern for each specific amine, which can be digitally captured and analyzed. acs.org The use of nanoporous pigments, synthesized from silica (B1680970) precursors and indicator dyes, provides a robust structure that facilitates rapid analyte diffusion while preventing the dyes from leaching. acs.org The resulting digital data, typically in the form of Red-Green-Blue (RGB) value changes, can be processed using chemometric methods like Hierarchical Cluster Analysis (HCA) to accurately identify and discriminate between structurally similar amines. acs.orgnih.gov

Research has demonstrated the successful application of these arrays for the detection of various toxic aliphatic amines. In one study, an array of 16 different nanoporous pigments was used to detect and identify 11 distinct aliphatic amines, achieving complete differentiation with no confusion between the analytes. acs.org The sensors showed high sensitivity, with detection limits well below permissible exposure levels. acs.org

Table 1: Performance of a Colorimetric Sensor Array for Aliphatic Amine Detection

This table summarizes the unique color change profiles generated by a 16-element sensor array upon exposure to various amines at a concentration of 200 ppm. The data is represented by the sum of the squared differences of the RGB channels before and after exposure.

| Analyte (Amine) | Total Color Change (Σ(ΔR² + ΔG² + ΔB²)) |

| Ammonia (B1221849) | 14,870 |

| Diethylamine | 21,340 |

| Dipropylamine | 20,490 |

| N,N-Dimethylethylamine | 17,990 |

| Triethylamine | 25,480 |

| Piperidine | 17,350 |

| 2-Methyl-2-amino-1-propanol | 15,960 |

| 3-Amino-1-propanol | 16,830 |

| Data sourced from research on chemically responsive nanoporous pigments. acs.org |

The integration of nanomaterials into sensing platforms represents a significant leap forward in the analytical detection of amines. researchgate.net Nanomaterials such as carbon nanotubes, inorganic nanofibers, and metallic nanoparticles possess unique physicochemical properties, including high surface-area-to-volume ratios and enhanced catalytic activity, which can dramatically improve sensor sensitivity and selectivity. acs.orgresearchgate.nettandfonline.com

Hybrid nanomaterials, which combine two or more distinct types of nanomaterials, are particularly promising. nih.govnih.gov These materials create synergistic effects that are superior to those of the individual components. researchgate.net For instance, a chemiresistor sensor was developed using a hybrid of inorganic SiO₂:ZnO nanofibers (an n-type semiconductor material) and single-walled carbon nanotubes (SWCNTs) functionalized with 3,5-dinitrophenyls (a p-type material). nih.gov This combination resulted in a sensor with a dosimetric sensitivity for amines approximately 40 times higher than for other volatile organic compounds, demonstrating excellent selectivity. nih.gov

These advanced sensory materials can be incorporated into various analytical platforms. acs.orgrsc.org A notable innovation is their integration into wireless devices, such as radio-frequency identification (RFID) tags. nih.gov By coating the RFID antenna with a hybrid nanomaterial-based chemiresistor, the tag is converted into a chemically actuated resonant device. nih.gov Exposure to amines changes the resistance of the nanomaterial, which in turn alters the radio-frequency signals from the tag. nih.gov This allows for wireless, remote monitoring of amine concentrations, for example, inside sealed food packaging, using a simple reader like a smartphone. nih.gov Other platforms include field-effect transistors (FETs) and optical sensors that leverage the unique electronic and plasmonic properties of nanomaterials for amine detection. acs.orgrsc.orgnih.gov

Table 2: Examples of Hybrid Nanomaterials in Amine Sensing Platforms

This table provides examples of hybrid nanomaterials and their application in devices for detecting amines and related compounds.

| Hybrid Nanomaterial | Sensor Type | Detected Analytes | Key Finding |

| SiO₂:ZnO nanofibers & functionalized SWCNTs | Wireless Chemiresistor (RFID) | Volatile Amines | High selectivity for amines; enables wireless monitoring via smartphone. nih.gov |

| Polymer / SWNT-COOH nanocomposites | Chemiresistive Sensor Array (E-Nose) | Volatile Amines | System can discriminate between different amine odors using pattern recognition. researchgate.net |

| Graphene Oxide / Cytochrome c | Colorimetric Sensor | Carcinogenic Aromatic Amines | Layer-by-layer assembly enhances peroxidase activity for sensitive visual detection. nih.gov |

| CdTe Quantum Dots / Carbon Nanodots | Ratiometric Fluorescence Sensor | Copper(II) (as an interfering ion in amine systems) | Dual-emission system allows for visual detection by fluorescence color change. mdpi.com |

Computational Chemistry and Molecular Modeling of Aminopropylphenylamine Systems

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the fundamental properties of molecular systems. These calculations offer a balance between accuracy and computational cost, making them suitable for molecules of this size.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like N-(3-aminopropyl)-N-ethyl-N-phenylamine, with multiple rotatable bonds, conformational analysis is crucial to identify the various low-energy structures (conformers) it can adopt.

The aminopropyl and ethyl chains introduce significant conformational flexibility. Theoretical calculations on related systems, such as substituted anilines and 1,3-propanediamines, have shown that the interplay of steric hindrance and intramolecular interactions governs the preferred conformations. colostate.edumdpi.comillinois.edu For N-(3-aminopropyl)-N-ethyl-N-phenylamine, key dihedral angles, including those around the C-N and C-C bonds of the side chains, would be systematically varied to map the potential energy surface. Studies on similar flexible molecules, like 1,3-difluoropropane, demonstrate that even subtle substitutions can strongly influence the conformational profile, a principle that would also apply here. semanticscholar.org The resulting conformers would likely differ in the orientation of the ethyl and aminopropyl groups relative to the phenyl ring.

A comprehensive conformational analysis would yield data such as the relative energies of different conformers, their Boltzmann populations at a given temperature, and the energy barriers for interconversion between them. This information is critical for understanding the molecule's dynamic behavior in different environments.

Table 1: Hypothetical Calculated Geometric Parameters for a Low-Energy Conformer of N-(3-aminopropyl)-N-ethyl-N-phenylamine (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-N(ethyl) | 1.39 Å |

| Bond Length | N(ethyl)-C(ethyl) | 1.47 Å |

| Bond Length | N(ethyl)-C(propyl) | 1.48 Å |

| Bond Length | C(propyl)-C(propyl) | 1.54 Å |

| Bond Length | C(propyl)-N(amino) | 1.46 Å |

| Bond Angle | C(phenyl)-N-C(ethyl) | 118.5° |

| Bond Angle | C(ethyl)-N-C(propyl) | 119.0° |

| Dihedral Angle | C-C-N-C (propyl chain) | 178.5° (anti) |

| Dihedral Angle | C(phenyl)-N-C(ethyl)-C | 85.0° (gauche) |

Note: The values in this table are illustrative examples of what a DFT calculation might produce and are not based on published experimental or computational data for this specific molecule.

The electronic structure dictates the chemical reactivity and intermolecular interactions of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. researchgate.netkashanu.ac.ir

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the electron density surface of the molecule. nih.govias.ac.in It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For N-(3-aminopropyl)-N-ethyl-N-phenylamine, the MEP surface would likely show a negative potential (red/yellow) around the two nitrogen atoms due to their lone pairs of electrons, making them sites for interaction with protons or other electrophiles. The phenyl ring would exhibit a region of negative potential above and below the plane, characteristic of aromatic systems, while the hydrogen atoms of the amino group would show positive potential (blue), indicating their potential role as hydrogen bond donors. nih.govias.ac.in

Table 2: Hypothetical Calculated Electronic Properties for N-(3-aminopropyl)-N-ethyl-N-phenylamine (DFT/B3LYP)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structure validation. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental spectral bands. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated, providing a powerful complement to experimental NMR studies for detailed structural elucidation. chemsynthesis.commdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its interaction with a solvent. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational landscape.

For N-(3-aminopropyl)-N-ethyl-N-phenylamine, an MD simulation in an aqueous environment would reveal how the molecule folds and what conformations are most prevalent in solution. mdpi.com It would show the dynamic formation and breaking of intramolecular and intermolecular hydrogen bonds between the terminal amino group and water molecules. The simulation would provide a time-averaged picture of the molecule's flexibility, showing the range of motion of the ethyl and aminopropyl side chains. This is particularly important for understanding how the molecule might adapt its shape upon approaching a binding partner. nih.govduke.edu

In Silico Docking and Ligand-Based Studies

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov These studies are fundamental in drug discovery to identify potential biological targets and to understand the molecular basis of ligand-receptor interactions.

Given its chemical structure, featuring a phenyl ring and two amine groups, N-(3-aminopropyl)-N-ethyl-N-phenylamine has the potential to interact with various biological targets. Docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity.

The flexible nature of the aminopropyl and ethyl chains is a key consideration in docking studies. acs.org Methods that account for ligand flexibility are essential to allow the molecule to adopt an optimal conformation within the binding site. nih.gov Potential interactions that could be identified include:

Hydrogen bonds: The primary amine at the end of the propyl chain is a strong hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues (like phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Electrostatic interactions: The protonated form of the amine groups can form salt bridges with negatively charged amino acid residues such as aspartate or glutamate.

By performing docking against a panel of proteins, one could generate hypotheses about the potential biological activity of N-(3-aminopropyl)-N-ethyl-N-phenylamine, guiding further experimental investigation. The results of such studies are typically visualized to show the precise interactions between the ligand and the amino acid residues of the protein.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

The prediction of the biological activity of N-(3-aminopropyl)-N-ethyl-N-phenylamine and related aminopropylphenylamine systems can be significantly enhanced through the application of computational methods. These in silico techniques provide a rational basis for understanding how the chemical structure of a molecule relates to its biological effects, thereby guiding the design of new compounds with desired properties and assessing potential toxicity. nih.govmdpi.com Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov For aromatic amines like N-(3-aminopropyl)-N-ethyl-N-phenylamine, QSAR can be employed to predict a range of activities, including toxicity, carcinogenicity, and receptor binding affinity. nih.govnih.gov The development of a QSAR model involves several key steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These include properties like partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the reactivity of aromatic amines. nih.gov

Physicochemical descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity are calculated to understand the compound's hydrophobicity and transport characteristics. nih.gov

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the observed activity. nih.govresearchgate.net The model's predictive power is then rigorously validated.

For N-(3-aminopropyl)-N-ethyl-N-phenylamine, descriptors related to the electronic properties of the phenyl ring, the basicity of the nitrogen atoms, and the flexibility of the aminopropyl chain would be critical in predicting its biological activity.

Table 1: Hypothetical Molecular Descriptors for SAR Analysis of N-(3-aminopropyl)-N-ethyl-N-phenylamine and Analogs

| Compound | Molecular Weight ( g/mol ) | logP | HOMO (eV) | LUMO (eV) | Predicted Toxicity (LD50, mg/kg) |

| N-(3-aminopropyl)-N-ethyl-N-phenylamine | 178.27 | 2.15 | -5.23 | 1.12 | 450 |

| N-(3-aminopropyl)-N-methyl-N-phenylamine | 164.25 | 1.85 | -5.18 | 1.15 | 420 |

| N-(3-aminopropyl)-N-ethyl-N-(4-chlorophenyl)amine | 212.72 | 2.85 | -5.45 | 0.98 | 350 |

| N-(2-aminoethyl)-N-ethyl-N-phenylamine | 164.25 | 1.90 | -5.28 | 1.10 | 480 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. youtube.comnih.gov This method is invaluable for elucidating the mechanism of action of a compound at a molecular level.

For N-(3-aminopropyl)-N-ethyl-N-phenylamine, docking studies could be performed to investigate its potential interaction with various biological targets. For instance, its structural similarity to other aromatic amines suggests potential interactions with enzymes involved in metabolic activation, such as cytochrome P450s, or with receptors implicated in toxicity. who.int The docking process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target receptor and the ligand (N-(3-aminopropyl)-N-ethyl-N-phenylamine) are prepared. This may involve energy minimization to obtain a low-energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting binding poses are ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor are then analyzed. nih.gov

A molecular docking study could reveal key interactions, for example, between the amine groups of the compound and acidic residues in a receptor's active site, or stacking interactions between the phenyl ring and aromatic residues. acs.org

Prediction of Environmental Fate and Degradation Products through Modeling

Computational modeling is a powerful tool for predicting the environmental fate of chemicals like N-(3-aminopropyl)-N-ethyl-N-phenylamine, including its persistence, distribution, and the formation of degradation products. nih.govclimit.no These models can simulate various environmental processes, such as biodegradation, hydrolysis, and photolysis.

Biodegradation Pathway Prediction

Computational systems can predict the plausible biodegradation pathways of a chemical by applying a set of rules based on known enzymatic reactions. nih.govresearchgate.net For N-(3-aminopropyl)-N-ethyl-N-phenylamine, the model would consider transformations such as:

Oxidative deamination and hydroxylation of the aromatic ring: Similar to aniline, the primary degradation pathway is likely to involve the formation of catechol-like intermediates. nih.gov

N-dealkylation: The ethyl and aminopropyl groups attached to the tertiary amine are susceptible to enzymatic cleavage.

Oxidation of the alkyl chain: The propyl chain can undergo oxidation.

These prediction systems can generate a network of potential metabolites, which can then be prioritized for experimental verification.

Table 2: Predicted Environmental Degradation of N-(3-aminopropyl)-N-ethyl-N-phenylamine

| Degradation Process | Predicted Half-Life | Key Predicted Degradation Products |

| Aerobic Biodegradation | 45-60 days | N-ethyl-N-phenylamine, 3-aminopropanol, Catechol |

| Hydrolysis (neutral pH) | Stable | - |

| Photolysis in Water | 5-10 days | Hydroxylated derivatives, N-nitrosamines (in presence of nitrite) |

Note: The data in this table is based on general principles of aromatic amine degradation and is for illustrative purposes. Actual values may vary.

Modeling Environmental Distribution

Multimedia environmental fate models can predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment). researchgate.net These models use the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its partitioning behavior. For N-(3-aminopropyl)-N-ethyl-N-phenylamine, its moderate logP suggests it will have some affinity for organic matter in soil and sediment, but also a degree of water solubility.

By integrating data on its release rates and degradation kinetics, these models can provide a comprehensive picture of its likely environmental concentrations and persistence, which is crucial for environmental risk assessment. nih.gov Some aromatic amines are known to be persistent in the aquatic environment, and models can help identify which structural features contribute to this persistence. acs.org

Environmental Fate and Degradation Pathways of Amines

Biodegradation Mechanisms and Microbial Interactions

Biodegradation is a primary pathway for the removal of aromatic amines from the environment, driven by the metabolic activity of diverse microbial communities. nih.govresearchgate.net

The degradation of aromatic amines can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly. usn.no

Aerobic Degradation: In the presence of oxygen, bacteria have evolved several mechanisms to initiate the breakdown of monocyclic aromatic amines. nih.gov These initial steps are crucial for destabilizing the aromatic ring, making it susceptible to cleavage. Common aerobic initiation mechanisms include:

Dioxygenation: A dioxygenase enzyme incorporates both atoms of an oxygen molecule into the aromatic ring, often leading to the formation of catechols. nih.gov These catechols are key intermediates that are further degraded through ortho- or meta-cleavage pathways. nih.govresearchgate.net

Hydroxylation: Monooxygenase enzymes add a single hydroxyl group to the aromatic ring. nih.gov

Deamination: The amino group is removed from the aromatic ring. nih.gov

N-oxidation: The nitrogen of the amine is oxidized, which can be a preliminary step to further degradation. imrpress.com

While many aromatic amines can be mineralized by adapted microbial communities, some, particularly those with chloro or nitro substitutions, may show persistence. nih.gov Standard biodegradability tests may not always reflect the true environmental persistence, as microbial populations can adapt over time to degrade these compounds. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of aromatic amines follows a different route. For aniline (B41778), the simplest aromatic amine, degradation in sulfate-reducing bacteria has been shown to begin with carboxylation (the addition of a carboxyl group) to form 4-aminobenzoic acid. nih.govresearchgate.net This intermediate is then activated to 4-aminobenzoyl-CoA, which undergoes reductive deamination to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways. nih.govresearchgate.net While many aromatic amines are not readily metabolized further under anaerobic conditions, some can be completely mineralized and serve as a carbon and energy source for anaerobic bacteria. oup.com The reduction of nitro and azo groups on aromatic compounds to aromatic amines is a common detoxification step in anaerobic environments, which can make the molecule more susceptible to subsequent aerobic degradation. oup.com

Table 1: Comparison of Aerobic and Anaerobic Degradation Initiation for Aromatic Amines

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Required | Absent |

| Primary Initiating Step | Ring hydroxylation/dioxygenation nih.gov | Ring carboxylation nih.govresearchgate.net |

| Key Intermediate | Catechol nih.gov | Benzoyl-CoA nih.govresearchgate.net |

| Common Outcome | Ring cleavage and mineralization nih.gov | Reductive deamination nih.govresearchgate.net |

Role of Microorganisms in Amine Transformation

A wide array of bacteria have been identified that can utilize monocyclic aromatic amines as their sole source of carbon and energy. nih.govresearchgate.net These microorganisms are the primary drivers of amine transformation in soil and water systems. The process generally involves the release of the nitrogen as ammonia (B1221849), which can occur either before or after the aromatic ring is cleaved. nih.gov

Several bacterial genera are known for their ability to degrade these compounds. For example, species of Pseudomonas, Burkholderia, Acinetobacter, and Delftia are known to mineralize aniline and its derivatives aerobically. nih.govresearchgate.net Under anaerobic conditions, sulfate-reducing bacteria like Desulfobacterium anilini have been shown to degrade aniline. nih.govresearchgate.net The efficiency of these microbial transformations can be influenced by environmental factors and the specific structure of the amine. For instance, some bacteria can adapt to degrade high concentrations of these compounds. nih.gov

Table 2: Examples of Microorganisms Involved in Aromatic Amine Degradation

| Microorganism | Aromatic Amine Degraded | Condition | Reference |

|---|---|---|---|

| Acinetobacter sp. YAA | Aniline | Aerobic | nih.govresearchgate.net |

| Burkholderia sp. AK-5 | 4-Aminophenol | Aerobic | researchgate.net |

| Pseudomonas sp. | 2-Aminophenol | Aerobic | researchgate.net |

| Desulfobacterium anilini | Aniline | Anaerobic | nih.govresearchgate.net |

| Delftia sp. HY99 | Aniline | Aerobic & Anaerobic | researchgate.net |

Transport and Distribution in Environmental Compartments (Air, Water, Soil)

Aromatic amines are released into the environment from numerous industrial sources, including the manufacturing of pesticides, dyes, pharmaceuticals, and polymers. researchgate.netimrpress.comresearchgate.net Consequently, they have been detected in the air, water, and soil. researchgate.netimrpress.com The distribution of a specific amine like N-(3-aminopropyl)-N-ethyl-N-phenylamine among these compartments depends on its physicochemical properties, such as volatility, solubility, and its tendency to sorb to soil and sediment particles.

Air: Amines can be released into the atmosphere through industrial emissions and volatilization from contaminated water or soil. imrpress.comcdc.gov Their transport in the air is governed by atmospheric conditions, and their persistence is limited by atmospheric degradation processes. nilu.com Indoor air concentrations of some aromatic amines have been found to be higher than outdoor levels, with sources including tobacco smoke. nih.gov

Water: Due to their use in many water-intensive industries, aromatic amines are common pollutants in industrial wastewater. nih.govacs.org Their fate in aquatic systems is controlled by biodegradation, photolysis in sunlit surface waters, and partitioning to sediment. nih.govcdc.gov

Soil: The occurrence of aromatic amines in soil is often linked to industrial effluents, solid waste disposal, and the degradation of other pollutants like pesticides and explosives. imrpress.com Aromatic amines can interact with soil and sediments through various mechanisms, which affects their mobility and bioavailability for microbial degradation. imrpress.comnih.gov Biodegradation is considered a major fate process for many aromatic amines in soil. cdc.gov

General Principles of Amine Toxicology

Amines are a broad class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. Their toxicological properties vary widely depending on their structure, such as whether they are aliphatic or aromatic, primary, secondary, or tertiary nih.govresearchgate.net. Aromatic amines, which feature an amino group attached to an aromatic ring, are of particular toxicological concern as many are known to be toxic, mutagenic, and/or carcinogenic imrpress.comnih.gov. The biological effects of aromatic amines are largely dependent on their metabolic activation into reactive intermediates imrpress.comnih.govnih.gov. The chemical reactivity of the amino group is influenced by its interaction with the aromatic system, which can be modified by other substituents on the ring nih.govwho.int.

The toxicity of amines can manifest through both acute (short-term) and chronic (long-term) effects, which are often linked to the metabolic activation of the amino group nih.gov. Aromatic amines are readily absorbed through the skin, as well as the gastrointestinal and respiratory tracts acs.org.

Acute Effects: Acute exposure to certain aromatic amines can lead to effects on the blood, specifically the formation of methemoglobin, which reduces the oxygen-carrying capacity of red blood cells and can cause cyanosis (blue lips, fingernails, and skin), confusion, dizziness, and headache inchem.org. The compound N-(3-aminopropyl)-N-ethyl-N-phenylamine is classified as harmful if swallowed, indicating a potential for acute oral toxicity nih.gov.

Chronic Effects: Chronic toxicity from aromatic amines is often associated with their carcinogenic potential nih.gov. Prolonged exposure can result in severe health risks, including systemic toxicity and damage to organs such as the liver acs.orgnih.gov. Studies on rats exposed to the carcinogenic aromatic amine 2-acetylaminofluorene (AAF) revealed chronic effects in the liver, including drastically reduced glutathione (B108866) excretion into bile, decreased glucose release, and a constant increase in oxygen consumption nih.gov. These changes are interpreted as adaptive responses to chronic toxic effects which may be related to the compound's promoting properties in carcinogenesis nih.gov.

Table 1: GHS Hazard Classification for N-(3-aminopropyl)-N-ethyl-N-phenylamine This table summarizes the acute toxicity, irritation, and corrosivity hazards as classified under the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

|---|---|

| Acute toxicity, oral | H302: Harmful if swallowed nih.gov |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage nih.gov |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation nih.gov |

Many amines possess irritant and corrosive properties. The basis for the anti-corrosion properties of some amines is their adsorption on metal surfaces, but this utility is contrasted by their potential toxicity and irritating odor mdpi.com. The specific compound N-(3-aminopropyl)-N-ethyl-N-phenylamine is classified as causing severe skin burns and eye damage, indicating a high potential for corrosivity nih.gov. It is also noted to be a potential respiratory irritant nih.gov. A structurally related compound, N-ethylaniline, is also known to be irritating to the eyes and skin inchem.org.

Sensitization is an immunological response to a substance following initial exposure, leading to a more pronounced reaction upon subsequent contact. Aromatic amines are a chemical class known to contain skin sensitizers nih.govnih.gov. The sensitizing properties of aromatic amines are linked to their chemical structure. Key findings suggest that a primary amino group on the aromatic ring can induce sensitizing properties, and the allergenicity is related to the compound's basicity, which is influenced by other substituents on the ring nih.gov.

The mechanism for skin sensitization by aromatic compounds with amino groups often involves their oxidation to electrophilic (protein-reactive) intermediates, such as quinones or quinone imines nih.gov. Compounds with amino groups in the ortho- or para-positions relative to each other are known to be particularly strong skin sensitizers nih.gov.

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations (mutagenicity) and potentially leading to cancer. Aromatic amines as a class are widely recognized as potential mutagens acs.orgimrpress.com. However, they are typically not directly reactive with DNA but require metabolic activation to exert their genotoxic effects imrpress.comnih.gov.

This activation process is a key determinant of their mutagenic potential imrpress.com. The initial and critical step is often the N-oxidation of the amine to form an N-hydroxylamine, a reaction frequently catalyzed by cytochrome P450 enzymes, particularly CYP1A2 nih.govacs.orgimrpress.com. These N-hydroxylamine intermediates can then be further activated, for example through conjugation with acetate or sulfate, to form highly reactive electrophilic nitrenium ions imrpress.com. These ultimate carcinogens can then covalently bind to DNA, forming DNA adducts that can lead to mutations if not repaired acs.orgnih.gov. Genotoxicity appears to be a general property of aniline derivatives nih.gov.

In vitro studies using genetically engineered cells have demonstrated these principles. For example, 2-aminoanthracene and 2-aminofluorene were shown to induce sister chromatid exchanges in cells proficient in expressing the CYP1A2 enzyme, but not in cells deficient in this enzyme nih.gov.

Table 2: Genotoxicity of Selected Aromatic Amines in In Vitro Assays This table presents findings for several aromatic amines, illustrating the role of metabolic activation in their genotoxic effects.

| Compound | Test System | Endpoint | Result |

|---|---|---|---|

| 2-Aminoanthracene | Genetically engineered V79 cells (expressing CYP1A2) | Sister Chromatid Exchange | Induced nih.gov |

| 2-Aminofluorene | Genetically engineered V79 cells (expressing CYP1A2) | Sister Chromatid Exchange | Induced nih.gov |

| 2,4,6-Trimethylaniline | Drosophila melanogaster (wing spot test) | Mutation | Mutagenic nih.gov |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Salmonella/microsome assay, Drosophila, Fibroblast test | Genotoxicity | Moderately genotoxic in all systems nih.gov |

| 4,4'-Methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | Salmonella/microsome assay, Drosophila, Fibroblast test | Genotoxicity | No genotoxicity observed nih.gov |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity refers to adverse effects on the reproductive system and the developing organism. Some primary aromatic amines are classified with "Reproductive toxicity category 2a" acs.org. Animal studies have indicated a link between gestational exposure to aromatic amines and adverse effects on reproduction and development nih.gov. Exposure to toxicants during critical windows of development in utero can lead to a range of negative outcomes researchgate.net. There is evidence that children may receive proportionately larger doses of chemical toxicants than adults, and these exposures happen when organs and tissues are in a rapid state of growth and development researchgate.net.

Mechanisms of Cellular and Molecular Interactions

The toxicity of aromatic amines is fundamentally driven by their interactions with cellular and molecular components following metabolic activation nih.gov. The overarching mechanism involves the enzymatic conversion of a relatively inert parent amine into a highly reactive electrophilic species that can damage cellular macromolecules nih.gov.

The key molecular events are:

Metabolic Activation: The process begins with N-oxidation of the amine or amide by cytochrome P450 enzymes (primarily CYP1A2) in the liver and other tissues, forming N-hydroxylamines who.intacs.orgimrpress.com. This step is considered crucial for all subsequent biological activities nih.gov.

Formation of Reactive Electrophiles: The N-hydroxylamine intermediates can undergo further enzymatic reactions, such as O-acetylation or O-sulfation, which generate unstable esters. These esters can then spontaneously break down to form highly electrophilic nitrenium ions imrpress.com.

Covalent Binding to Macromolecules: The ultimate electrophilic metabolites, such as nitrenium ions, are highly reactive and will readily attack nucleophilic sites on cellular macromolecules. Their primary target is DNA, where they form covalent adducts, particularly with guanine bases who.intacs.org. The formation of these DNA adducts is a critical lesion that, if not repaired by the cell, can lead to mutations during DNA replication, initiating the process of carcinogenesis imrpress.com. Binding to proteins and other macromolecules can also occur, contributing to cytotoxicity nih.gov.

Oxidative Stress: The metabolism of aromatic amines can also induce oxidative stress acs.org. For instance, the N-hydroxylated metabolites can participate in redox cycling. In red blood cells, N-phenylhydroxylamine can be co-oxidized with oxyhemoglobin to produce nitrosobenzene and methemoglobin who.int. The nitrosobenzene can then be reduced back to phenylhydroxylamine, perpetuating a cycle that consumes cellular reducing agents like NADPH and glutathione and can lead to hemolytic anemia and cytotoxicity who.intacs.org.

This multi-step process, from metabolic activation to macromolecular damage, forms the basis of the toxic, mutagenic, and carcinogenic effects observed for many aromatic amines nih.govwho.int.

Research Applications and Emerging Trends for Aminopropylphenylamine Compounds

Development of Chemical Scaffolds for Biological Activity

The aminopropylphenylamine scaffold is a versatile backbone for the development of new biologically active molecules. Researchers have modified this basic structure to investigate its potential in various therapeutic areas.

Src Kinase Inhibition Studies

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. Their overactivity is implicated in the development and progression of various cancers, making them an important target for drug development. nih.gov

| Compound | Target Cell Line | Activity |

| 3-(N-ethyl-N-phenylamino-)-1-(4-methylpiperazin-1-yl)propan-2-ol | Breast Carcinoma Cells | ~45-49% growth inhibition at 50 µM nih.gov |

| 3-(N-ethyl-N-phenylamino)-1-(thymine-1-yl)propan-2-ol | Breast Carcinoma Cells | ~45-49% growth inhibition at 50 µM nih.gov |

Antimicrobial and Antiproliferative Activity Investigations

The development of new antimicrobial and antiproliferative agents is a critical area of pharmaceutical research. The aminopropylphenylamine scaffold has been explored for these purposes.

Studies on related aniline (B41778) derivatives have shown significant antimicrobial properties. For example, a series of substituted anilinobenzimidazoles were synthesized and evaluated for their antimicrobial activity. nih.gov Similarly, aminoalkyl resveratrol (B1683913) derivatives, which share the feature of an aminoalkyl chain, have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov One study found that an aminoalkyl resveratrol derivative displayed antimicrobial activity against all tested bacteria, with minimum inhibitory concentrations (MICs) ranging from 13.3 to 64 µM. nih.gov

In the realm of antiproliferative research, various aminophenylamine derivatives have been investigated. For example, the antiproliferative activity of amathaspiramide alkaloids, which contain an amine substructure, has been demonstrated against several human cancer cell lines. nih.gov Furthermore, novel α-aminophosphonates, synthesized from amines, have shown good antiproliferative activity against A549, MCF-7, and NCI-N87 cancer cells. nih.gov The general principle is that the amine functionality provides a point for further chemical modification to create diverse libraries of compounds for screening. researchgate.net

Ligand Design in Proteomics Research

Ligand-based drug design is a crucial approach in drug discovery, particularly when the three-dimensional structure of the target protein is unknown. nih.gov This method relies on the principle that molecules with similar structures can have similar biological activities. The aminopropylphenylamine scaffold, with its distinct functional groups, is suitable for use in ligand design. The primary amine and the tertiary amine can act as hydrogen bond donors and acceptors, respectively, and the phenyl group can participate in hydrophobic interactions.

While specific examples of N-(3-aminopropyl)-N-ethyl-N-phenylamine being used in proteomics research are not detailed in the literature, it is offered by chemical suppliers as a specialty chemical for this field. scbt.comscbt.com This suggests its potential use as a building block or a reference compound in the development of new ligands for protein targets. The design and synthesis of molecules like 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H3L) for creating iridium(III) emitters highlight the sophisticated ligand architectures that can be built from phenylamine-containing precursors. nih.gov

Role in Polymer Chemistry and Material Science (e.g., as Cross-linking Agents or Polymerizing Agents)

The presence of a primary amine and a tertiary amine in N-(3-aminopropyl)-N-ethyl-N-phenylamine makes it a candidate for applications in polymer chemistry. Primary amines are well-known to react with various functional groups, enabling them to act as monomers or cross-linking agents.

For example, N-(3-Aminopropyl)methacrylamide hydrochloride, which also contains a primary aminopropyl group, is used in hydrogel synthesis to provide robust amine-based crosslinking. polysciences.com This leads to mechanically stable hydrogels with applications in drug delivery and tissue engineering. polysciences.com Similarly, aniline derivatives can be polymerized to yield materials with interesting electronic and optical properties. A study on the polymerization of various phenylamines with sulfur monochloride resulted in poly[N,N-(phenylamino)disulfides], which are colored polymers with a conjugated backbone. nih.gov

The synthesis of N-ethyl-N'-(3-dimethylaminopropyl)-guanidinyl-polyethylenimine polymers for DNA and siRNA delivery further illustrates the use of aminopropyl-functionalized compounds in creating functional polymers for biomedical applications. nih.gov These examples suggest that N-(3-aminopropyl)-N-ethyl-N-phenylamine could potentially be used as a monomer or a modifying agent to introduce specific functionalities into polymers.

Analytical Reagents and Sensing Applications